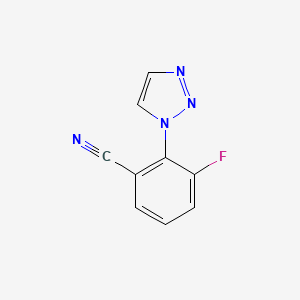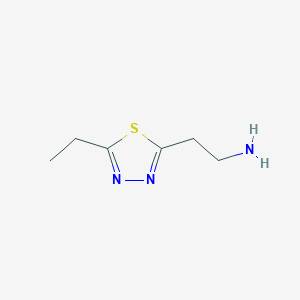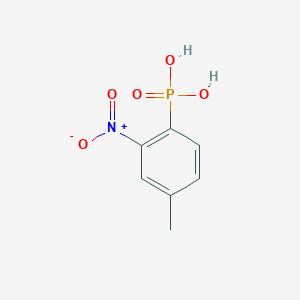![molecular formula C10H11ClN2O2 B15355804 2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)
2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine is a chemical compound belonging to the class of furo[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine typically involves a cycloaddition reaction of ethylene ether-based N,N-dimethybenzylidenebarbituric acid with alkyl isocyanide in DMF (dimethylformamide) under mild reaction conditions. The reaction proceeds with high substitution at the furan and pyrimidine rings, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making them candidates for drug development and research into new therapeutic agents.
Medicine: The compound and its derivatives have been investigated for their potential use in treating various diseases, including bacterial infections and cancer.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the survival of the target organism.
Comparison with Similar Compounds
2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the ethoxy group Similar compounds include other furo[2,3-d]pyrimidines with different substituents, such as 2-chloro-4-methoxy-5,6-dimethylfuro[2,3-d]pyrimidine and this compound
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2O2/c1-4-14-8-7-5(2)6(3)15-9(7)13-10(11)12-8/h4H2,1-3H3 |
InChI Key |
PDRWCDKMNBYEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1C(=C(O2)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
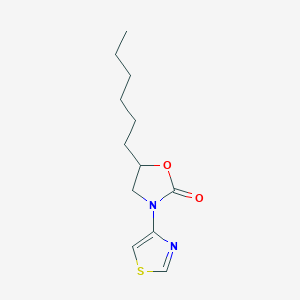
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
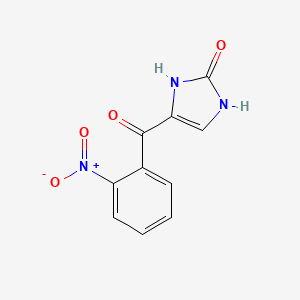
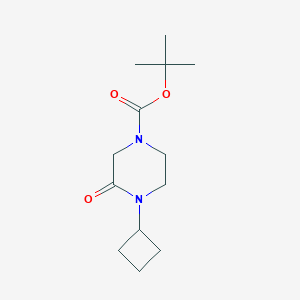
![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
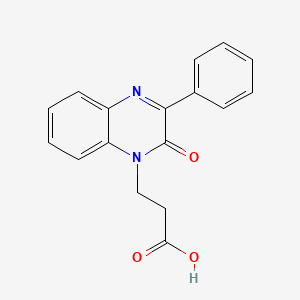
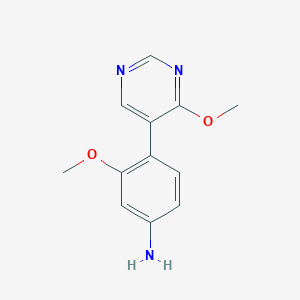
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
